molecular formula C18H18Cl3NO2 B1451202 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040681-29-5

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

Cat. No.: B1451202
CAS No.: 1040681-29-5
M. Wt: 386.7 g/mol
InChI Key: VAEOOTWEPCPINH-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is a halogenated aromatic amine featuring a benzyl-aniline core substituted with three chlorine atoms (2,4,5-trichloro) and a tetrahydrofuranmethoxy group.

Properties

IUPAC Name

2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEOOTWEPCPINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Nitration of the Chlorinated Benzyl Aniline Precursor

  • Starting with a chlorinated benzyl compound (bearing 2,4,5-trichloro substitution), nitration is performed using classical nitrating agents such as a mixture of nitric acid and sulfuric acid.
  • Reaction conditions are controlled to avoid over-nitration or degradation of the chlorinated aromatic ring.
  • The nitro group is introduced para or ortho to the benzyl position, depending on the starting material.

Step 2: Reduction of Nitro Group to Aniline

  • The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents like iron powder with acid or sodium dithionite.
  • This step converts the nitro group (-NO2) into an amino group (-NH2), essential for subsequent substitution.

Step 3: Introduction of the Tetrahydro-2-furanylmethoxy Group

  • The aniline derivative undergoes substitution with a tetrahydro-2-furanylmethanol derivative or its activated form (e.g., tetrahydro-2-furanylmethyl halide or tosylate).
  • The reaction is typically carried out in an alcohol solvent such as methanol or ethanol, under mild heating (50–70 °C) to promote ether bond formation.
  • Sodium borohydride or other reducing agents may be employed in a subsequent step to stabilize the product or reduce any intermediate imines formed.

This step is critical to attach the tetrahydrofuran ring via a methoxy linker to the benzyl position of the aniline.

Optimized Reaction Conditions and Solvents

  • Solvents: Methanol and ethanol are preferred for their polarity and ability to dissolve both reactants and products.
  • Temperature: Reactions are generally performed between -10 °C and 100 °C, with optimal temperatures around 50–70 °C for substitution steps.
  • Reaction Time: Typical reaction times range from 6 to 9 hours with stirring to ensure complete conversion.
  • Molar Ratios: The molar ratio of starting compounds is controlled, e.g., 1:0.5–2 for initial reaction steps, and 1:1–3 for reduction steps.

Purification and Isolation

  • After completion of the reaction, the mixture is cooled to 4 °C and held for 12 hours to precipitate the product.
  • Filtration and washing with methanol remove impurities.
  • Drying under reduced pressure at about 50 °C yields the pure 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature (°C) Time (hours) Notes
Nitration HNO3/H2SO4 mixture None or inert solvent 0–50 1–3 Controlled to avoid over-nitration
Nitro Reduction Pd/C + H2 or Fe/acid Methanol/Ethanol 25–50 2–6 Converts -NO2 to -NH2
Etherification/Substitution Tetrahydro-2-furanylmethyl halide + base Methanol/Ethanol 50–70 6–9 Forms methoxy linkage to benzyl group
Final Purification Cooling, filtration, washing Methanol 4 12 (hold) Drying under vacuum at 50 °C

Research Findings and Process Insights

  • The use of polar protic solvents like methanol facilitates both substitution and reduction steps by stabilizing intermediates.
  • Sodium borohydride is effective in reducing imine intermediates formed transiently during substitution, improving yield.
  • Maintaining reaction temperatures below 100 °C prevents decomposition of the tetrahydrofuran ring.
  • The chlorinated aromatic ring remains intact throughout, ensuring the desired substitution pattern is preserved.

Patent-Based Preparation Method Example

According to a 2019 patent describing N-benzyl aniline derivatives (which structurally relate to this compound), the preparation involves:

  • Mixing compound i (presumably a chlorinated benzyl derivative) and compound ii (likely a tetrahydro-2-furanylmethoxy precursor) in an alcohol solvent.
  • Stirring at room temperature for 10 minutes, then heating to 70 °C for 6–9 hours.
  • Cooling and filtration to isolate an intermediate compound iii.
  • Treatment of compound iii with sodium borohydride in a polar aprotic solvent (methanol, ethanol, dichloromethane, or chloroform) at 0–30 °C to obtain the final N-benzylaniline derivative.

This method underscores the mild conditions and stepwise approach essential for high purity and yield.

Chemical Reactions Analysis

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline exhibit significant anticancer properties. For instance, derivatives of aniline have been investigated for their ability to inhibit tumor cell growth. In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Studies have demonstrated that compounds with an aniline structure possess antimicrobial activity. The presence of the tetrahydrofuran moiety has been linked to enhanced bioactivity against bacterial strains. Research has shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Polymer Chemistry

The incorporation of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline into polymer matrices has been explored for creating advanced materials with improved thermal stability and mechanical properties. The chlorinated structure enhances the thermal resistance of polymers, making them suitable for high-performance applications in electronics and aerospace .

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute assessed various derivatives of aniline for their anticancer properties. Among them, compounds resembling 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. This highlights the compound's potential as a starting point for developing new cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several synthetic anilines, 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to measure zone inhibition and confirmed the efficacy of the compound as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

4-[4-(2-Aminoethoxy)benzyl]aniline

This compound, studied in and , shares a benzyl-aniline backbone but substitutes the tetrahydrofuranmethoxy group with an aminoethoxy moiety. Key differences include:

  • Electronic Effects: The aminoethoxy group introduces an electron-donating amine (-NH₂), contrasting with the electron-withdrawing trichloro and ether-linked tetrahydrofuran groups in the target compound. This disparity significantly alters electronic distribution, impacting reactivity and binding interactions .
  • NMR Characteristics: DFT calculations (B3LYP/6-31G(d,p)) for 4-[4-(2-aminoethoxy)benzyl]aniline showed strong agreement between experimental and computed ¹H/¹³C NMR shifts in DMSO-d₆. For the target compound, chlorine substituents would likely induce downfield shifts in aromatic protons (δ ~7.5–8.5 ppm) due to deshielding, while the tetrahydrofuran oxygen could influence shifts via hydrogen bonding .
  • In contrast, the trichloro groups in the target compound may enhance antimicrobial or cytotoxic properties by increasing lipophilicity and membrane disruption .

Halogenated Triazole Derivatives ()

The synthesis of 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole highlights the role of halogenation in modulating bioactivity. Comparisons include:

  • Synthetic Methodology : Both compounds employ halogenated intermediates, but the target’s tetrahydrofuranmethoxy group may require specialized etherification steps, contrasting with the triazole’s condensation reactions .

Data Table: Structural and Computational Comparisons

Compound Name Core Structure Key Substituents Calculated NMR Accuracy (DFT) Bioactivity Notes
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline Benzyl-aniline 2,4,5-Trichloro; tetrahydrofuranmethoxy Not reported (estimated via B3LYP/6-31G(d,p) ) Hypothesized antimicrobial/cytotoxic activity
4-[4-(2-Aminoethoxy)benzyl]aniline Benzyl-aniline 2-Aminoethoxy B3LYP/6-31G(d,p) (R² > 0.95) Thyronamine-like metabolic modulation
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Triazole 2,4-Dichlorophenoxy Not reported Antimicrobial/antifungal potential

Research Implications and Limitations

  • DFT Predictions: The B3LYP/6-31G(d,p) method validated for 4-[4-(2-aminoethoxy)benzyl]aniline could reliably predict the target compound’s NMR shifts and conformation, though solvation effects (e.g., DMSO interaction) must be modeled.
  • Bioactivity Gaps : While halogenation is linked to enhanced bioactivity in analogues , the tetrahydrofuranmethoxy group’s role in pharmacokinetics (e.g., bioavailability, metabolic resistance) remains speculative without experimental data.

Biological Activity

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and toxicological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a trichloroaniline moiety and a tetrahydrofuran-derived substituent. The structural formula can be represented as:

C15H16Cl3NO2\text{C}_{15}\text{H}_{16}\text{Cl}_3\text{N}\text{O}_2

This structure is pivotal in determining its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that 2,4,5-trichloroaniline derivatives exhibit significant antibacterial and antifungal properties. For instance, a comparative study showed that compounds derived from trichloroaniline were effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

MicroorganismActivityReference
E. coliInhibitory
S. aureusInhibitory
C. albicansInhibitory

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has shown efficacy in reducing inflammation markers in vitro, comparable to established anti-inflammatory drugs . The mechanism involves inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

Test SystemEffectReference
Cytokine productionDecreased
In vitro modelSignificant

Toxicological Profile

Toxicity studies indicate that while the compound exhibits promising biological activities, it also poses certain risks. For example, research on the degradation of 2,4,5-trichloroaniline in aquatic environments showed that it can bioaccumulate and may lead to harmful effects on aquatic life .

Table 3: Toxicological Data

ParameterValueReference
Bioaccumulation potentialHigh
Environmental persistenceModerate

Case Studies

One notable case study involved the application of this compound in a therapeutic context where it was tested for its dual role as an antimicrobial and anti-inflammatory agent. The results indicated a synergistic effect when combined with other antibiotics, enhancing their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A general approach involves reacting 4-(tetrahydro-2-furanylmethoxy)benzylamine with 2,4,5-trichloroaniline derivatives under acidic catalysis (e.g., glacial acetic acid) in ethanol, followed by reflux (4–6 hours) and solvent evaporation . Purity is enhanced by column chromatography using silica gel (hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and inert atmosphere to prevent oxidation of the tetrahydrofuran moiety .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies key groups: aromatic protons (δ 6.8–7.4 ppm), tetrahydrofuran methoxy (δ 3.5–4.0 ppm), and aniline NH (δ 5.2–5.8 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • FTIR verifies C-Cl stretches (650–750 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Stability tests show degradation in alkaline conditions (pH >9) due to hydrolysis of the trichloroaniline moiety. Storage recommendations: anhydrous environment at –20°C under nitrogen .

Advanced Research Questions

Q. How does the electronic nature of the tetrahydrofuran substituent influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The tetrahydrofuran group acts as an electron-donating substituent via its methoxy oxygen, stabilizing intermediates in catalytic cycles. For example, in Pd-catalyzed cross-coupling reactions, the electron-rich benzylamine moiety enhances oxidative addition rates. Computational studies (DFT) reveal a 0.3 eV reduction in activation energy compared to non-substituted analogs .

Q. What crystallographic challenges arise during single-crystal X-ray diffraction analysis of this compound, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Twinned crystals : Addressed using the TwinRotMat algorithm in SHELXL to refine twin laws .
  • Disorder in the tetrahydrofuran ring : Resolved via PART instructions in SHELXL and iterative refinement with Olex2 .
  • Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to explore the trichloroaniline moiety’s role in biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., 2,4-dichloro, 3,4,5-trifluoro) .
  • Step 2 : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Step 3 : Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects.
  • Key finding : The 2,4,5-trichloro pattern enhances hydrophobic interactions in enzyme pockets (ΔΔG = –2.1 kcal/mol) .

Q. What analytical methods are suitable for detecting trace impurities in this compound, and how are detection limits optimized?

  • Methodological Answer :

  • LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves a limit of detection (LOD) of 0.1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile .
  • Solid-phase extraction (SPE) using HLB cartridges preconditions samples (pH 2.5) to retain impurities. Recovery rates exceed 90% with 2 mL methanol elution .
  • Validation : Spike-and-recovery experiments with deuterated internal standards (e.g., triclocarban-d₄) ensure accuracy .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points (e.g., 145–148°C vs. 152–154°C): How can these be reconciled?

  • Methodological Answer : Variations arise from polymorphism or residual solvent. To resolve:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Use dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Recrystallize from ethyl acetate/hexane (1:3) to isolate the thermodynamically stable form .

Q. Conflicting bioactivity data across studies: What experimental variables likely contribute to this?

  • Methodological Answer : Key variables include:

  • Cell line variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) with matched passage numbers.
  • Solvent artifacts : DMSO concentrations >0.1% may inhibit growth; replace with cyclodextrin-based carriers.
  • Assay interference : Pre-screen for fluorescence/quenching using compound-only controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Reactant of Route 2
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.